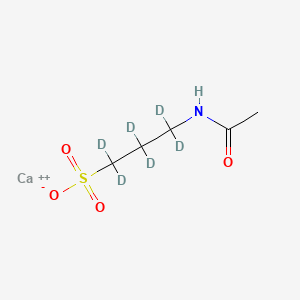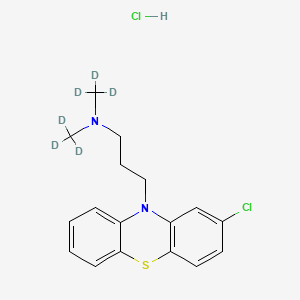
Niclosamide-13C6 hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niclosamide-13C6 hydrate, also known as 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide-13C6 hydrate, is an analytical standard . It is the labelled analogue of Niclosamide hydrate, which is used for the treatment of most tapeworm infections by inhibiting DNA replication . It is a derivative of Niclosamide and is a broad-spectrum anthelmintic drug that is used to treat various parasitic infections .
Molecular Structure Analysis
The molecular formula of Niclosamide-13C6 hydrate is C7[13C]6H8Cl2N2O4 . The molecular weight is 333.08 (anhydrous basis) . The structure includes a nitro group (NO2), two chloro groups (Cl), and a hydroxy group (OH) .Physical And Chemical Properties Analysis
Niclosamide-13C6 hydrate is a white to off-white solid . The storage conditions vary depending on the temperature: -20°C for 3 years, 4°C for 2 years, -80°C for 6 months in solvent, and -20°C for 1 month in solvent .科学的研究の応用
Polymorphic Form Analysis
Niclosamide, repurposed for its anti-cancer activity, presents three solvated forms. The anhydrous (NAn) form is sensitive to pseudopolymorphic transformations, affecting its dissolution and bioavailability. This study highlights the importance of identifying and quantifying these polymorphic conversions, particularly during processing like ball milling and wet granulation. Raman, NIR, and MIR spectroscopic techniques, combined with chemometric techniques, successfully quantified these transformations, essential for effective drug development and manufacturing (Bhavana et al., 2019).
Anticancer Potential
Niclosamide has been identified as a potential anticancer agent through various studies. It inhibits critical signaling pathways and targets mitochondria in cancer cells, inducing cell cycle arrest, growth inhibition, and apoptosis. Its efficacy has been established in both in vitro and in vivo models, and its effects on cancer stem cells further support its role as a promising drug for cancer therapy (Li et al., 2014).
DNA Interaction Analysis
A study on niclosamide's interaction with DNA demonstrated its potential toxicity mechanism. Using an electrochemical DNA-biosensor, the study provided clear evidence of niclosamide's interaction with DNA, suggesting that its toxicity could be attributed to this interaction after reductive activation (Abreu et al., 2002).
Pseudopolymorphic Transformations
Niclosamide undergoes pseudopolymorphic transformations under different ambient conditions, which can alter its bioavailability. This study used FT-Raman spectroscopy to monitor these transitions, providing valuable insights into the drug's stability and effectiveness (Sardo et al., 2008).
Drug Delivery System Development
Exploring nanotechnology, niclosamide was encapsulated into albumin nanoparticles to overcome its hydrophobicity, which limits clinical applications. This approach significantly improved its in vitro therapeutic efficacy against cancer cell lines, paving the way for advanced drug delivery systems (Bhushan et al., 2015).
Safety And Hazards
特性
CAS番号 |
1325808-64-7 |
|---|---|
製品名 |
Niclosamide-13C6 hydrate |
分子式 |
13C6C7H8Cl2N2O4·xH2O |
分子量 |
333.071 (anhydrous) |
純度 |
95% by HPLC; 98% atom 13C |
関連するCAS |
50-65-7 (Niclosamide); 1325808-64-7 (anhydrous) |
同義語 |
5-Chloro-N-(2-chloro-4-nitrophenyl-13C6)-2-6 hydroxybenzamide hydrate |
タグ |
Niclosamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













